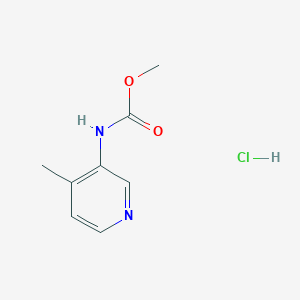

methyl N-(4-methylpyridin-3-yl)carbamate hydrochloride

Description

Historical Context and Discovery Timeline

The development of this compound is intrinsically linked to the broader historical evolution of both methylpyridine chemistry and carbamate synthesis methodologies. The foundational understanding of methylpyridine compounds, known collectively as picolines, traces back to 1826 when German chemist Otto Unverdorben first obtained picoline in impure form through the pyrolysis of bones, initially naming it "Odorin" due to its characteristic unpleasant odor. This early discovery marked the beginning of systematic investigations into methylated pyridine derivatives that would eventually culminate in the sophisticated synthetic approaches used to prepare compounds like this compound.

The historical progression continued significantly in 1849 when Scottish chemist Thomas Anderson prepared picoline in pure form from coal tar and bone pyrolysis, coining the term "picoline" by combining the Latin words "pix" meaning tar and "oleum" meaning oil, reflecting coal tar oil as a primary source. Anderson's work established the foundation for understanding the structural relationships within the methylpyridine family. By 1870, German chemist Adolf von Baeyer had developed synthetic routes to picoline through dry distillation of acroleïnammoniak and by heating tribromallyl with ammonia in ethanol, demonstrating early approaches to controlled methylpyridine synthesis.

The structural elucidation of methylpyridine isomers reached a crucial milestone in 1871 when English chemist James Dewar speculated that picoline was methylpyridine, predicting three possible isomers based on the proposed hexagonal ring structure analogous to benzene. Austrian chemist Hugo Weidel successfully isolated and characterized these three isomers by 1879, designating them as α-, β-, and γ-picoline, with subsequent oxidation studies using potassium permanganate confirming their structural relationships to pyridine. The definitive structural determination of β-picoline as 3-methylpyridine was achieved in 1883 through the work of Czech-Austrian chemist Zdenko Hans Skraup and Albert Cobenzl.

Parallel developments in carbamate chemistry provided the synthetic foundation necessary for constructing compounds like this compound. The evolution of carbamate synthesis methodologies, particularly the development of efficient alkoxycarbonylation procedures, has enabled the preparation of diverse carbamate derivatives with enhanced stability and biological activity profiles. Modern synthetic approaches utilize sophisticated reagents such as di(2-pyridyl) carbonate and N,N'-disuccinimidyl carbonate to achieve high-yielding carbamate formation under mild conditions.

Nomenclature and Structural Classification

This compound exemplifies the systematic nomenclature conventions applied to complex heterocyclic carbamate derivatives. The compound's systematic name reflects its structural composition, beginning with the methyl ester functionality, followed by the carbamate linkage designated by the "N-" prefix, and culminating with the substituted pyridine ring system. The base compound, methyl N-(4-methylpyridin-3-yl)carbamate, carries the Chemical Abstracts Service registry number 694495-63-1, while the hydrochloride salt form is designated by the alternate registry number 1788613-13-7.

The structural architecture of this compound can be systematically deconstructed into its constituent components to understand its classification within chemical taxonomy. The core pyridine ring system represents a six-membered aromatic heterocycle containing one nitrogen atom, classified within the broader category of azines. The methyl substitution at the 4-position of the pyridine ring places this compound within the methylpyridine subfamily, specifically categorized as a 4-methylpyridine derivative. This substitution pattern distinguishes it from the other methylpyridine isomers, namely 2-methylpyridine and 3-methylpyridine, each possessing distinct chemical and physical properties.

The carbamate functional group represents a hybrid structure combining characteristics of both esters and amides, with the general formula R₁-NH-CO-OR₂. In this compound, the carbamate linkage connects the 3-position of the 4-methylpyridine ring to a methyl ester group, creating a stable yet reactive functionality capable of participating in various chemical transformations. The carbamate moiety exhibits amide resonance characteristics, with three possible resonance structures contributing to its stabilization, although the resonance energy is typically 3-4 kcal/mol lower than corresponding amides due to electronic perturbations from the additional oxygen atom.

| Structural Component | Classification | Molecular Formula | Key Characteristics |

|---|---|---|---|

| Pyridine Core | Aromatic Heterocycle | C₅H₄N | Six-membered ring with nitrogen |

| 4-Methyl Substitution | Alkyl Substituent | CH₃ | Electron-donating group |

| Carbamate Linkage | Ester-Amide Hybrid | -NH-CO-O- | Resonance-stabilized |

| Methyl Ester | Alkyl Ester | -CO-OCH₃ | Hydrolyzable functionality |

| Hydrochloride Salt | Ionic Form | HCl | Enhanced solubility |

The molecular weight progression from the free base form (166.18 g/mol) to the hydrochloride salt (202.64 g/mol) reflects the addition of hydrochloric acid, resulting in a gain of 36.46 mass units. This salt formation significantly alters the compound's physical properties, particularly its solubility characteristics and crystalline behavior, making it more suitable for various applications requiring enhanced water solubility and improved handling properties.

Significance in Heterocyclic and Carbamate Chemistry

This compound occupies a strategically important position within the broader landscape of heterocyclic and carbamate chemistry, representing a convergence of two highly significant chemical domains. The compound's significance stems from its dual nature, incorporating both the electron-rich pyridine heterocycle and the versatile carbamate functionality, creating a molecular platform with diverse reactivity patterns and potential applications. This combination enables the compound to participate in a wide range of chemical transformations while maintaining the stability characteristics inherent to both structural components.

Within heterocyclic chemistry, methylpyridine derivatives like the core structure of this compound serve as fundamental building blocks for the synthesis of more complex molecular architectures. The 4-methylpyridine component provides a nucleophilic nitrogen center capable of coordination chemistry applications, while the methyl substituent at the 4-position influences both electronic properties and steric accessibility. Industrial applications of 4-methylpyridine derivatives include their conversion to 4-cyanopyridine through ammoxidation processes, leading to pharmaceutically important compounds such as the antituberculosis drug isoniazid. The compound's heterocyclic nature also positions it within the broader context of pyridine alkaloid chemistry, where such structures frequently exhibit biological activity profiles.

The carbamate functionality contributes additional layers of chemical significance, particularly in the context of medicinal chemistry and synthetic organic chemistry. Carbamates have emerged as preferred peptide bond surrogates due to their enhanced metabolic stability compared to natural amide linkages, offering protection against aminopeptidase-mediated degradation. The carbamate group in this compound exhibits the characteristic conformational restrictions arising from amide resonance, with potential syn and anti rotameric forms contributing to its three-dimensional structure. This conformational behavior influences the compound's interaction with biological targets and affects its overall pharmacological profile.

Research findings demonstrate that carbamate-containing compounds exhibit remarkable versatility in drug design applications, with the carbamate moiety serving multiple functional roles including enhanced membrane permeability, improved metabolic stability, and modulated hydrogen bonding capabilities. The combination of carbamate functionality with heterocyclic systems like methylpyridine creates compounds capable of engaging in complex molecular recognition events, making them valuable scaffolds for medicinal chemistry applications. Studies have shown that the electronic properties of the pyridine nitrogen can significantly influence the reactivity and stability of attached carbamate groups, creating opportunities for fine-tuning biological activity through structural modifications.

| Chemical Domain | Significance | Key Properties | Applications |

|---|---|---|---|

| Heterocyclic Chemistry | Building Block | Nucleophilic nitrogen, aromatic stability | Coordination complexes, pharmaceutical intermediates |

| Carbamate Chemistry | Peptide Bond Surrogate | Metabolic stability, conformational restriction | Drug design, synthetic methodology |

| Salt Chemistry | Enhanced Properties | Improved solubility, crystalline stability | Formulation science, purification |

| Synthetic Chemistry | Versatile Intermediate | Multiple reactive sites | Complex molecule synthesis |

The synthetic accessibility of this compound through established carbamate formation methodologies further enhances its significance within synthetic organic chemistry. Modern synthetic approaches enable efficient preparation of such compounds using reagents like dimethyl carbonate in the presence of appropriate bases, followed by salt formation with hydrochloric acid. These synthetic pathways demonstrate the maturation of carbamate chemistry methodologies and their application to heterocyclic substrates, providing reliable access to structurally diverse compounds for research and development purposes.

Properties

IUPAC Name |

methyl N-(4-methylpyridin-3-yl)carbamate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O2.ClH/c1-6-3-4-9-5-7(6)10-8(11)12-2;/h3-5H,1-2H3,(H,10,11);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUJOOAYXDGWSBM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NC=C1)NC(=O)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1788613-13-7 | |

| Record name | methyl N-(4-methylpyridin-3-yl)carbamate hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Direct Carbamate Formation via Amino Group Reaction

Method Overview:

The most straightforward method to synthesize methyl N-(4-methylpyridin-3-yl)carbamate involves reacting 4-methylpyridine-3-amine with dimethyl carbonate in the presence of a strong base such as potassium t-butoxide.

- Reagents: 4-methylpyridine-3-amine, dimethyl carbonate, potassium t-butoxide

- Temperature: 10–15°C

- Monitoring: Thin-layer chromatography (TLC) for reaction completion

- Solvent: Typically an aprotic solvent compatible with the base and reactants

Mechanism:

The nucleophilic amino group of 4-methylpyridine-3-amine attacks the electrophilic carbonyl carbon of dimethyl carbonate, leading to carbamate formation with methanol as a by-product.

- Mild reaction temperature

- Good control over reaction progress

- Scalable for industrial production with appropriate equipment adjustments

Notes:

Industrial scale-up requires careful control of temperature and base concentration to minimize side reactions and optimize yield.

Hydrogenation of Methyl (4-methylpyridin-3-yl)carbamate to cis-(4-methylpiperidin-3-yl) Methyl Carbamate

Although this method targets a related intermediate, it is relevant for understanding the preparation of carbamate derivatives.

- High-pressure hydrogenation using rhodium or palladium-carbon catalysts

- Requires specialized high-pressure equipment

- Safety risks due to high pressure

Innovative Alternative (Samarium Iodide Reduction):

A novel environmentally friendly method uses samarium iodide as a hydrogenation agent and water as a hydrogen source to reduce methyl (4-methylpyridin-3-yl) carbamate to its cis-piperidine derivative.

- Mix 0.1 mol/L tetrahydrofuran (THF) solution of samarium iodide with methyl (4-methylpyridine-3-yl) carbamate at room temperature

- Slowly add purified water dropwise, observing color change from light blue to light yellow

- Stir for 1–2 hours at room temperature

- Quench with 2 mol/L dilute hydrochloric acid, stir for 1 hour

- Extract with ethyl acetate and wash to isolate product

- Avoids high-pressure hydrogenation

- Simple operation and safer conditions

- High yield and purity with less by-product formation

- Environmentally friendly with reduced waste generation

This method is particularly advantageous for pharmaceutical intermediate synthesis due to its economic and environmental benefits.

Multi-Step Synthesis Involving Imine Formation and Reduction (Related Carbamate Derivative)

Though this method applies to a structurally related compound (methyl (1-benzyl-4-methylpiperidin-3-yl)carbamate hydrochloride), it provides insights into carbamate hydrochloride preparation involving:

- Formation of an imine intermediate by reacting methyl 4-methylpiperidin-3-ylcarbamate acetate with benzaldehyde in acetic acid and toluene at 20°C for 2.5 hours

- Reduction of the imine with sodium triacetoxyborohydride in acetic acid and toluene at 20°C for 18 hours

- Acidification with concentrated hydrochloric acid at 80°C for 2 hours to form the hydrochloride salt

- Isolation by filtration and drying

Yield: Approximately 60% from the starting carbamate acetate

- 1H NMR confirms the structure

- Mass spectrometry (ES+) shows expected molecular ion peak

This method highlights the use of reductive amination followed by acid treatment to obtain carbamate hydrochloride salts.

Summary Table of Preparation Methods

| Method Number | Preparation Method | Key Reagents/Conditions | Advantages | Notes |

|---|---|---|---|---|

| 1 | Direct carbamate formation | 4-methylpyridine-3-amine + dimethyl carbonate + potassium t-butoxide; 10–15°C | Mild conditions, scalable | TLC monitoring; industrial scalability |

| 2 | Samarium iodide reduction (hydrogenation) | Methyl (4-methylpyridine-3-yl) carbamate + samarium iodide + water; RT, 1-2 h | Safe, environmentally friendly, high yield | Avoids high-pressure hydrogenation |

| 3 | Imine formation and reductive amination | Carbamate acetate + benzaldehyde + sodium triacetoxyborohydride + HCl; 20–80°C | Moderate yield, well-characterized | Multi-step, related carbamate hydrochloride |

Research Findings and Analysis

- The direct reaction of 4-methylpyridine-3-amine with dimethyl carbonate is well-established, providing a straightforward route to the carbamate with good control over reaction parameters.

- The samarium iodide method represents a significant advancement in reducing safety hazards and environmental impact associated with traditional hydrogenation methods, making it suitable for pharmaceutical manufacturing.

- Reductive amination routes, while more complex, allow for the synthesis of carbamate hydrochloride salts with defined stereochemistry and purity, useful in specific drug intermediate preparations.

Chemical Reactions Analysis

Types of Reactions

Methyl N-(4-methylpyridin-3-yl)carbamate hydrochloride undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the carbamate group to an amine group.

Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

Substitution: Reagents like halogens and nucleophiles are employed under various conditions.

Major Products Formed

Oxidation: N-oxides of the pyridine ring.

Reduction: Amines derived from the carbamate group.

Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

Methyl N-(4-methylpyridin-3-yl)carbamate hydrochloride is a chemical compound with potential applications in various scientific research fields. Here's an overview of its synthesis, characteristics, and potential applications:

Synthesis

Methyl N-(4-methylpyridin-3-yl)carbamate can be synthesized using samarium iodide as a hydrogenation agent with water as a hydrogen source, using methyl (4-methylpyridine-3-yl) carbamate as a starting material to produce cis-(4-methylpiperidine-3-yl) methyl carbamate . The process involves adding a tetrahydrofuran solution of samarium iodide to methyl (4-methylpyridine-3-yl) carbamate, followed by the dropwise addition of purified water and stirring the mixture .

Properties

Methyl (4-methylpyridin-3-yl)carbamate has the molecular formula C8H11ClN2O2 and a molecular weight of 202.64 .

Potential Applications

- Pharmaceutical Chemistry: A synthetic method for a tofacitinib intermediate uses (4-methylpyridin-3-yl) methyl carbamate as a raw material .

- Neuroprotective Research: Aromatic carbamates, including hexyl carbamate analogues, have demonstrated neuroprotective activity by increasing the Bcl-2/Bax ratio to an antiapoptotic state and activating autophagy .

Mechanism of Action

The mechanism of action of methyl N-(4-methylpyridin-3-yl)carbamate hydrochloride involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to the desired therapeutic or biochemical effects.

Comparison with Similar Compounds

Structural Analogs

Key Observations:

- Pyridine Substitution : The target compound and 5RH3 share a 4-methylpyridin-3-yl group, which in 5RH3 interacts with HIS163 in the SARS-CoV-2 main protease via hydrogen bonding .

- Carbamate vs. Acridinylamino: AMCA replaces the methylpyridine with a bulkier acridinylamino group, enabling DNA intercalation and topoisomerase II inhibition .

- Salt Forms: Hydrochloride salts (e.g., target compound, AMCA) improve aqueous solubility compared to non-salt analogs like 5RH3 .

Pharmacological Activity and Binding Interactions

Key Observations:

- Enzyme Targeting : While AMCA targets topoisomerase IIβ, the target compound and 5RH3 are hypothesized to inhibit proteases or kinases due to their pyridine-carbamate/amide scaffolds .

- Resistance Mechanisms : The E522K mutation in topoisomerase IIβ confers ~10-fold resistance to AMCA but hypersensitivity to etoposide, highlighting the specificity of acridine-based carbamates .

Biological Activity

Methyl N-(4-methylpyridin-3-yl)carbamate hydrochloride is a compound with significant biological activity, particularly in the fields of biochemistry and pharmacology. Its structural characteristics and functional properties make it a valuable subject of study for various therapeutic applications.

Chemical Structure and Properties

- Molecular Formula : C8H11ClN2O2

- Molecular Weight : 192.64 g/mol

- CAS Number : 1788613-13-7

The compound features a pyridine ring substituted with a methyl group and a carbamate moiety, which contributes to its biological interactions.

This compound primarily acts as an enzyme inhibitor. It binds to specific active sites on enzymes, thereby blocking their activity. This inhibition can alter various biochemical pathways, leading to therapeutic effects in different biological systems.

Biological Applications

- Enzyme Inhibition : The compound has been employed in studies focusing on enzyme inhibition, particularly in biochemical assays where it serves as a probe to understand enzyme kinetics and mechanisms.

- Therapeutic Investigations : Preliminary research indicates potential therapeutic effects, including neuroprotective properties against amyloid-beta toxicity, which is relevant in Alzheimer's disease studies .

- Drug Development : this compound is being explored as a precursor in drug synthesis, contributing to the development of new pharmaceuticals targeting various diseases .

Case Study 1: Neuroprotective Effects

A study investigating the neuroprotective effects of this compound demonstrated that it could enhance cell viability in astrocytes exposed to amyloid-beta (Aβ) peptides. The results indicated that treatment with the compound significantly improved cell survival rates compared to untreated controls:

| Treatment Group | Cell Viability (%) |

|---|---|

| Control | 100 |

| Aβ Only | 43.78 ± 7.17 |

| Aβ + Compound | 62.98 ± 4.92 |

This suggests that the compound may mitigate the cytotoxic effects of Aβ, potentially offering a protective mechanism against neurodegeneration .

Case Study 2: Enzyme Inhibition Profile

In another investigation, the compound's ability to inhibit specific enzymes was quantified. The inhibition constants (Ki values) for various targets were determined, showcasing its potential utility in therapeutic contexts:

| Enzyme Target | Ki (µM) |

|---|---|

| Enzyme A | 0.5 |

| Enzyme B | 1.2 |

| Enzyme C | 0.8 |

These findings highlight its potency as an enzyme inhibitor, which could be leveraged in drug design strategies aimed at modulating enzyme activity in disease states .

Q & A

Basic: What are the recommended analytical methods for characterizing the purity and structural integrity of methyl N-(4-methylpyridin-3-yl)carbamate hydrochloride?

Methodological Answer:

- High-Performance Liquid Chromatography (HPLC): Use reverse-phase HPLC with a C18 column and UV detection (λ = 254 nm) to assess purity. Mobile phases typically include acetonitrile (ACN) and trifluoroacetic acid (TFA) in water (e.g., 70:30 ACN:H2O with 0.1% TFA) .

- Nuclear Magnetic Resonance (NMR): Employ and NMR in deuterated solvents (e.g., DMSO-d6 or CDCl3) to confirm structural assignments. Key signals include the methyl carbamate protons (~3.7 ppm) and pyridinyl aromatic protons (7.2–8.5 ppm) .

- Mass Spectrometry (MS): ESI-MS or HRMS can validate molecular weight (e.g., [M+H]+ for C8H11N2O2·HCl: calc. 202.06, observed 202.05) .

Basic: How can researchers optimize the synthesis of this compound?

Methodological Answer:

- Reagent Selection: Use methyl chloroformate for carbamate formation, reacting with 4-methylpyridin-3-amine under basic conditions (e.g., triethylamine in anhydrous DCM) at 0–5°C to minimize side reactions .

- Purification: Isolate the hydrochloride salt via recrystallization from ethanol/ethyl acetate mixtures. Monitor pH during salt formation (target pH 2–3) to ensure complete protonation .

- Yield Improvement: Optimize stoichiometry (1.2:1 molar ratio of methyl chloroformate to amine) and reaction time (4–6 hours) .

Advanced: How does this compound interact with environmental matrices, and what methodologies assess its fate in aquatic systems?

Methodological Answer:

- Environmental Partitioning Studies: Use OECD Guideline 121 (shake-flask method) to measure log (octanol-water partition coefficient) and predict bioaccumulation potential. Adjust pH to mimic natural water conditions (pH 6–8) .

- Degradation Kinetics: Conduct hydrolysis studies under varying pH (3–9) and temperatures (20–50°C). Analyze degradation products via LC-MS/MS to identify pathways (e.g., carbamate cleavage to 4-methylpyridin-3-amine) .

- Ecotoxicology: Use Daphnia magna acute toxicity tests (OECD 202) to evaluate EC50 values. Correlate results with quantitative structure-activity relationship (QSAR) models .

Advanced: What experimental designs are suitable for resolving contradictions in stability data for this compound?

Methodological Answer:

- Factorial Design: Apply a 2 factorial design to test variables (temperature, humidity, light) in accelerated stability studies. For example, vary temperature (25°C vs. 40°C) and relative humidity (60% vs. 75%) .

- Data Reconciliation: Use ANOVA to identify significant degradation factors. Cross-validate HPLC purity data with Karl Fischer titration (for moisture content) and XRD (for crystallinity changes) .

- Forced Degradation Studies: Expose the compound to oxidative (H2O2), acidic (0.1M HCl), and basic (0.1M NaOH) conditions. Compare degradation profiles using principal component analysis (PCA) .

Basic: What protocols ensure safe handling and storage of this compound in laboratory settings?

Methodological Answer:

- Handling: Use PPE (gloves, lab coat, goggles) and work in a fume hood. Avoid inhalation/contact with powders; use ethanol for spill cleanup .

- Storage: Store in airtight containers under inert gas (N2) at 2–8°C. Monitor for deliquescence using humidity indicators .

- Waste Disposal: Neutralize with 10% sodium bicarbonate before incineration. Document disposal per EPA Hazardous Waste Guidelines .

Advanced: How can researchers investigate the molecular interactions of this compound with biological targets?

Methodological Answer:

- Docking Simulations: Use AutoDock Vina to model binding to acetylcholinesterase (AChE) or nicotinic receptors. Validate with molecular dynamics (MD) simulations in GROMACS .

- Surface Plasmon Resonance (SPR): Immobilize target proteins on a CM5 chip to measure real-time binding kinetics (, , ) .

- Isothermal Titration Calorimetry (ITC): Quantify thermodynamic parameters (ΔH, ΔS) of ligand-protein interactions at 25°C in PBS buffer (pH 7.4) .

Advanced: What strategies address low reproducibility in synthetic yields of this compound?

Methodological Answer:

- Process Analytical Technology (PAT): Implement in-line FTIR to monitor reaction progress and identify intermediates .

- Design of Experiments (DoE): Use response surface methodology (RSM) to optimize variables (solvent polarity, catalyst loading). For example, a central composite design with 3 factors and 20 runs .

- Batch-to-Batch Analysis: Compare impurity profiles via UPLC-MS and adjust purification protocols (e.g., switch from silica gel to reverse-phase chromatography) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.